molecular formula C27H29ClN6O4 B11035437 N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3,4,5-trimethoxybenzamide

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3,4,5-trimethoxybenzamide

Cat. No.: B11035437
M. Wt: 537.0 g/mol
InChI Key: HDEPTWFTASWMNV-UHFFFAOYSA-N
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Description

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3,4,5-trimethoxybenzamide is a complex organic compound that features a unique combination of indole, pyrimidine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3,4,5-trimethoxybenzamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, which is then coupled with the pyrimidine moiety. The final step involves the formation of the benzamide linkage.

    Indole Derivative Preparation: The indole derivative can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

    Pyrimidine Coupling: The 4,6-dimethylpyrimidine moiety is introduced through a nucleophilic substitution reaction, often using a halogenated pyrimidine derivative.

    Benzamide Formation: The final step involves the condensation of the indole-pyrimidine intermediate with 3,4,5-trimethoxybenzoic acid under dehydrating conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the benzamide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the benzamide carbonyl group can yield the corresponding amine.

Scientific Research Applications

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anticancer, antiviral, and anti-inflammatory effects.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The pyrimidine and benzamide groups further enhance binding affinity and specificity, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-{[2-(5-bromo-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3,4,5-trimethoxybenzamide
  • N-{(E)-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3,4,5-trimethoxybenzamide

Uniqueness

The uniqueness of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3,4,5-trimethoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro substituent on the indole ring enhances its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C27H29ClN6O4

Molecular Weight

537.0 g/mol

IUPAC Name

N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C27H29ClN6O4/c1-15-10-16(2)32-27(31-15)34-26(29-9-8-17-14-30-21-7-6-19(28)13-20(17)21)33-25(35)18-11-22(36-3)24(38-5)23(12-18)37-4/h6-7,10-14,30H,8-9H2,1-5H3,(H2,29,31,32,33,34,35)

InChI Key

HDEPTWFTASWMNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

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